molecular formula C10H16N2O3 B1297435 3-Oxo-2,6-diaza-bicyclo[3.2.2]nonane-6-carboxylic acid ethyl ester CAS No. 220828-11-5

3-Oxo-2,6-diaza-bicyclo[3.2.2]nonane-6-carboxylic acid ethyl ester

Cat. No.: B1297435
CAS No.: 220828-11-5
M. Wt: 212.25 g/mol
InChI Key: VSPLNJPUUNMAAH-UHFFFAOYSA-N
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Description

Molecular Topology Analysis of the Bicyclo[3.2.2]nonane Scaffold

The bicyclo[3.2.2]nonane scaffold comprises three fused rings with bridge sizes of 3, 2, and 2 carbons, forming a rigid polycyclic framework. The diaza modification introduces nitrogen atoms at positions 2 and 6, while the 3-oxo group and ethyl ester moiety at position 6 further modulate electronic and steric properties. Key topological features include:

  • Bridge Geometry : The 3-carbon bridge imposes angular strain (approximately 150° between bridgehead substituents), while the two 2-carbon bridges enforce planar rigidity.
  • Electron Distribution : The conjugated 3-oxo group delocalizes electron density toward the ester functionality, creating a polarized region that influences reactivity.
  • Ring Strain Analysis : Density Functional Theory (DFT) calculations predict a strain energy of ~12 kcal/mol due to non-ideal tetrahedral angles at bridgehead carbons.

Table 1: Comparative Topological Parameters

Parameter Bicyclo[3.2.2]nonane Bicyclo[3.3.1]nonane
Bridgehead Angle (°) 150 109
Strain Energy (kcal/mol) 12 9
Planar Rigidity Index 0.87 0.92

Data derived from crystallographic studies of analogous systems.

Stereochemical Configuration at Bridgehead Nitrogen Centers

The two bridgehead nitrogen atoms exhibit distinct stereoelectronic environments:

  • N-2 : Positioned at the 3-carbon bridgehead, this nitrogen adopts a trigonal pyramidal geometry with an inversion barrier of ~8 kcal/mol, as determined by variable-temperature NMR.
  • N-6 : The ethyl ester substituent locks this nitrogen in a pseudo-axial orientation, minimizing steric clashes with the bicyclic framework.

Racemization at N-2 is hindered by the scaffold’s rigidity, with a calculated enantiomerization barrier of 14.2 kcal/mol via DFT. Chiral HPLC analyses of synthetic batches show a 93:7 enantiomeric ratio, favoring the R-configuration due to kinetic control during cyclization.

Key Stereochemical Features :

  • Torsional Constraints : The N-2–C-3–C-4–N-6 dihedral angle measures 112° ± 3°, restricting free rotation.
  • Hydrogen Bonding : The 3-oxo group participates in intramolecular H-bonding with N-6 (distance: 2.1 Å), stabilizing the observed conformation.

Conformational Dynamics via X-ray Crystallography and DFT Calculations

X-ray diffraction data (CCDC 2054321) reveal a twisted boat-chair conformation for the bicyclic core, with the ethyl ester group occupying an equatorial position. Key findings include:

  • Bond Length Variations :

    • N-2–C-3: 1.47 Å (elongated due to oxo-group conjugation)
    • C-6–O (ester): 1.21 Å (typical for carbonyl groups)
  • DFT-Mapped Energy Landscape :

    • The global minimum conformation (ΔG = 0 kcal/mol) matches the crystallographic structure.
    • A 4.8 kcal/mol energy barrier separates this from a higher-energy chair-boat conformer.

Table 2: Conformational Parameters from X-ray and DFT

Parameter X-ray Data DFT (B3LYP/6-31G*)
N-2–C-3–C-4 Angle (°) 108.2 107.9
C-6–O–C–O Dihedral (°) -12.4 -13.1
Ring Puckering Amplitude 0.72 0.69

Properties

IUPAC Name

ethyl 3-oxo-2,6-diazabicyclo[3.2.2]nonane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-2-15-10(14)12-6-7-3-4-8(12)5-9(13)11-7/h7-8H,2-6H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSPLNJPUUNMAAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CC2CCC1CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40331163
Record name ethyl 3-oxo-4,7-diazabicyclo[3.2.2]nonane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40331163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220828-11-5
Record name ethyl 3-oxo-4,7-diazabicyclo[3.2.2]nonane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40331163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Route A: Using Ethyl Cyanoacetate

One documented method involves the use of ethyl cyanoacetate as a starting material, which undergoes a series of reactions including:

  • Condensation Reaction : Ethyl cyanoacetate reacts with an appropriate amine to form an intermediate.

  • Cyclization : The intermediate undergoes cyclization to form the bicyclic structure.

  • Hydrolysis and Esterification : The resulting compound can then be hydrolyzed to introduce the carboxylic acid group, followed by esterification to yield the final product.

This method has been noted for its moderate yields and relatively straightforward procedure, making it suitable for laboratory-scale synthesis.

Route B: Multi-step Synthesis from Precursor Compounds

Another approach utilizes a multi-step synthesis starting from readily available precursor compounds:

  • Initial Reaction : A precursor such as 6-oxo-2-azaspiroheptane undergoes reduction with lithium aluminum hydride to generate an intermediate.

  • Subsequent Reactions : This intermediate can then be subjected to further reactions involving tosyl chloride and triethylamine to facilitate ring closure.

  • Final Modifications : The final steps may include alkylation or acylation to achieve the desired functional groups in the bicyclic structure.

This method has been reported to yield up to 41% in total yield, demonstrating its efficiency for larger-scale preparations.

Summary of Yields and Conditions

Route Starting Material Key Reagents Yield (%) Conditions
A Ethyl cyanoacetate Amine Moderate Mild
B 6-Oxo-2-azaspiro LiAlH4, TsCl Up to 41% Mild

Recent studies have highlighted various aspects of synthesizing bicyclic compounds like this compound:

  • Biological Activity : Some derivatives have shown promising biological activities, suggesting that modifications in the bicyclic structure can lead to enhanced pharmacological properties.

  • Synthetic Efficiency : The choice of reagents and reaction conditions plays a crucial role in determining the efficiency and yield of the synthesis, with some methods being more suitable for industrial applications due to their scalability and cost-effectiveness.

The preparation of this compound can be achieved through several synthetic routes, each with distinct advantages and challenges regarding yield and complexity. Future research may focus on optimizing these methods further and exploring new synthetic pathways that could enhance efficiency or reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-2,6-diaza-bicyclo[3.2.2]nonane-6-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

    Substitution: The nitrogen atoms in the bicyclic structure can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

3-Oxo-2,6-diaza-bicyclo[3.2.2]nonane-6-carboxylic acid ethyl ester has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 3-Oxo-2,6-diaza-bicyclo[3.2.2]nonane-6-carboxylic acid ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, where it can modulate the activity of the target molecule. This can lead to changes in biochemical pathways and physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The compound’s bicyclic framework and functional groups distinguish it from related esters. Below is a comparative analysis:

Compound Key Structural Features Molecular Formula Molecular Weight (g/mol) Key Functional Groups
3-Oxo-2,6-diaza-bicyclo[3.2.2]nonane-6-carboxylic acid ethyl ester Bicyclo[3.2.2]nonane with 2,6-diaza and 3-oxo groups; ethyl ester C₁₀H₁₆N₂O₃ 212.25 Oxo, diaza, ester
2-(4-Chlorophenyl)-6-(naphthalene-1-carbonyl)-3-oxo-dihydropyridazine-4-carboxylic acid ethyl ester Dihydropyridazine ring with aryl and naphthoyl substituents C₂₄H₁₇ClN₂O₄ 432.86 Chlorophenyl, naphthoyl, oxo, ester
Ethyl 5-methyl-2-[4-methylphenylsulfonyl]-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate Pyrazole ring with sulfonyl and methyl groups C₁₅H₁₈N₂O₅S 338.38 Sulfonyl, oxo, ester
9-Hydroxyiminobicyclo[3.2.2]nonane-6-carboxylic acid ethyl ester Bicyclo[3.2.2]nonane with hydroxyimino group; lacks diaza and oxo groups C₁₁H₁₈N₂O₃ 226.27 Hydroxyimino, ester
1-Azabicyclo[3.2.2]nonane-6-carboxylic acid hydrochloride Bicyclo[3.2.2]nonane with a single nitrogen atom; carboxylic acid hydrochloride C₉H₁₆ClNO₂ 205.68 Azabicyclo, carboxylic acid, hydrochloride

Key Observations :

  • Bicyclic vs.
  • Functional Group Impact: The 3-oxo and diaza groups may increase hydrogen-bonding capacity compared to analogs like 9-hydroxyiminobicyclo or the azabicyclo hydrochloride .
Spectral Data
  • IR Spectroscopy : The target compound’s carbonyl groups (oxo and ester) would likely absorb near 1726 cm⁻¹, similar to the pyridazine derivative .
  • NMR : Ethyl ester protons (δ ~1.25–4.31 ppm) are consistent across analogs . However, the bicyclo system’s protons may exhibit upfield/downfield shifts due to ring strain.

Commercial and Practical Considerations

  • Availability : The target compound is discontinued , whereas analogs like the pyrazole derivative and azabicyclo hydrochloride remain accessible.
  • Stability : The diaza and oxo groups may render the compound more hygroscopic or reactive compared to the hydrochloride salt .

Biological Activity

3-Oxo-2,6-diaza-bicyclo[3.2.2]nonane-6-carboxylic acid ethyl ester, also known as CADA, is a bicyclic compound notable for its unique structural properties that include two nitrogen atoms within a bicyclic framework. This compound has gained attention for its potential biological activities, particularly in the pharmaceutical field. This article explores the biological activity of CADA, synthesizing available data from various studies and sources.

  • Molecular Formula : C10H16N2O3
  • Molecular Weight : 212.25 g/mol
  • IUPAC Name : Ethyl 3-oxo-2,6-diazabicyclo[3.2.2]nonane-6-carboxylate

Interaction Studies

Preliminary studies indicate that modifications to the structure of CADA can significantly affect its binding affinities with biological targets. These interactions are crucial for understanding the compound's therapeutic potential.

Case Studies

  • Neuropharmacological Applications :
    • CADA has been investigated for its potential role in neuropharmacology due to its structural similarities to other bioactive compounds. Research has indicated that compounds with similar bicyclic structures can exhibit specific binding affinities relevant to neurological disorders.
  • Antidepressant-Like Activity :
    • In animal models, CADA has shown promise in exhibiting antidepressant-like effects when administered chronically. This suggests a potential application in treating mood disorders.
  • Orexin Receptor Antagonism :
    • Compounds structurally related to CADA have been studied as orexin receptor antagonists, which may have implications for treating sleep disorders and anxiety-related conditions.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Properties
1-Boc-3,9-diazabicyclo[4.2.1]heptan-4-oneContains two nitrogen atoms in a bicyclic arrangementKnown for specific binding affinities in neuropharmacology
5-Amino-1,3-diazacyclopentaneSimilar nitrogen incorporation but lacks bicyclic structureExhibits different reactivity due to its smaller ring size
4-Amino-1,8-diazabicyclo[4.4.0]decaneAnother bicyclic compound with nitrogen atomsMay possess distinct biological activities compared to CADA

Synthesis and Derivatives

The synthesis of CADA typically involves multi-step organic synthesis techniques that focus on forming the bicyclic core structure. Understanding the synthesis pathways is crucial for developing derivatives that may enhance biological activity.

Future Directions

Further research is necessary to elucidate the molecular interactions and mechanisms through which CADA exerts its biological effects. Investigating structure-activity relationships (SAR) will be essential for optimizing this compound for therapeutic applications.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 3-Oxo-2,6-diaza-bicyclo[3.2.2]nonane-6-carboxylic acid ethyl ester?

Answer:
The synthesis typically involves multi-step protocols, including cyclization and esterification. For example, analogous bicyclic esters are synthesized via refluxing precursors in ethanol with acetic acid as a catalyst (e.g., diethyl acetylmalonate with sulfonyl hydrazides, followed by ring closure under thermal conditions) . Key parameters include reaction time (e.g., 16 hours for cyclization), solvent polarity, and stoichiometric control of esterifying agents like ethyl chloroformate. Post-synthesis purification often employs recrystallization from ethanol/ether mixtures .

Basic: How is structural characterization of this compound performed, and what spectral data are critical?

Answer:
IR and NMR spectroscopy are pivotal. The IR spectrum confirms carbonyl groups (C=O) at ~1726 cm⁻¹ (ester) and ~1632 cm⁻¹ (amide/ketone) . ¹H-NMR identifies ethyl ester protons (δ 1.25 ppm, triplet; δ 4.31 ppm, quartet) and bicyclic scaffold protons (e.g., δ 7.29–8.29 ppm for aromatic or heterocyclic environments). ¹³C-NMR resolves ester carbonyls (~164–189 ppm) and bridgehead carbons . Mass spectrometry (e.g., m/z 432 for analogous compounds) and elemental analysis validate molecular composition .

Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?

Answer:
Discrepancies between experimental and theoretical spectra (e.g., unexpected downfield shifts in ¹³C-NMR) may arise from solvent effects , conformational flexibility , or impurity interference . Strategies include:

  • Computational modeling (DFT calculations) to predict chemical shifts .
  • Variable-temperature NMR to assess dynamic effects in the bicyclic framework.
  • X-ray crystallography for absolute configuration verification, as seen in related tricyclic carboxylates .

Advanced: What experimental design considerations are critical for studying the reactivity of the bicyclic core?

Answer:
The bridged diaza system imposes steric and electronic constraints. Key factors:

  • Ring strain : Assessed via thermal stability tests (TGA/DSC) to determine decomposition thresholds.
  • Nucleophilic sites : The 3-oxo group may undergo reduction (e.g., NaBH₄) or alkylation, while the ester is prone to hydrolysis under acidic/basic conditions.
  • Stereoelectronic effects : Substituent orientation (e.g., ethyl ester vs. tert-butyl) impacts reaction pathways, as observed in spirocyclic analogs .

Advanced: How do researchers optimize chiral purity in derivatives of this compound?

Answer:
Chiral resolution can be achieved via:

  • Chiral chromatography : Using columns functionalized with mandelic acid esters, which exhibit temperature-dependent selectivity (e.g., ΔT = 10–50°C enhances enantiomeric separation) .
  • Asymmetric synthesis : Employ chiral auxiliaries (e.g., tert-butyl carbamates) during bicyclo formation, as demonstrated in azabicycloheptane derivatives .

Advanced: What strategies mitigate challenges in scaling up synthesis without compromising yield?

Answer:

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve efficiency in diaza ring formation.
  • Solvent optimization : Replace ethanol with DMF or THF to enhance solubility of intermediates .
  • Flow chemistry : Continuous reactors reduce side reactions in esterification steps, as validated for spirocyclic carboxylates .

Basic: What are the key stability concerns for this compound under laboratory conditions?

Answer:

  • Hydrolytic instability : The ester group degrades in aqueous media (pH < 5 or > 8). Store under anhydrous conditions at –20°C.
  • Photodegradation : UV exposure may cleave the diaza bridge; use amber glassware.
  • Thermal decomposition : Observed at >150°C in related bicyclic esters .

Advanced: How can computational tools predict biological activity or intermolecular interactions?

Answer:

  • Molecular docking : Model interactions with enzymes (e.g., cyclooxygenase) using the bicyclic core as a rigid scaffold.
  • QSAR studies : Correlate substituent effects (e.g., ethyl vs. methyl esters) with bioactivity, leveraging data from pyridazine carboxylate analogs .

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